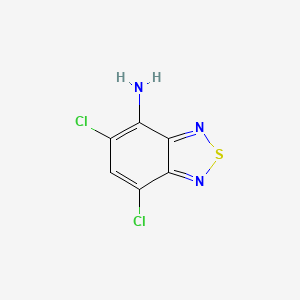

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

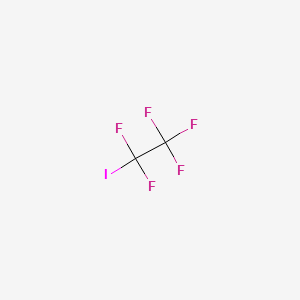

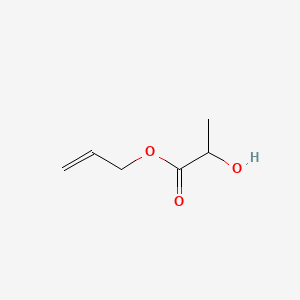

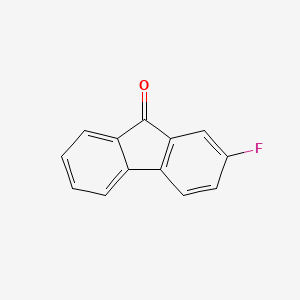

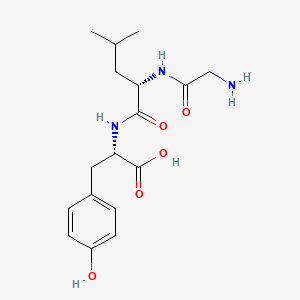

“4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is a chemical compound with the CAS Number: 16407-86-6 . It has a molecular weight of 220.08 . The compound is also known by its IUPAC name, 5,7-dichloro-2,1,3-benzothiadiazol-4-amine .

Molecular Structure Analysis

The InChI code for “4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is1S/C6H3Cl2N3S/c7-2-1-3 (8)5-6 (4 (2)9)11-12-10-5/h1H,9H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“4-Amino-5,7-dichloro-2,1,3-benzothiadiazol” is a powder with a melting point of 172-173 degrees Celsius .Scientific Research Applications

Antimicrobial Activity

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol and its derivatives have been studied for their antimicrobial properties . For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives, which can be prepared from 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, have shown promising activity against Staphylococcus aureus and Escherichia coli . Some of these compounds have antimicrobial activity comparable to that of ampicillin .

Antitumor Activity

Some derivatives of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol have also been evaluated for their antitumor activity . While the specific mechanisms of action are still under investigation, these compounds could potentially be used in the development of new cancer therapies .

Anti-inflammatory Activity

Research has indicated that pyrimidines, which can be synthesized from 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Proteomics Research

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications .

Synthesis of Other Compounds

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol can be used as a starting material in the synthesis of a wide range of other compounds . For example, it can be used to prepare 1,3,5-triazine 4-aminobenzoic acid derivatives .

Drug Development

Given its antimicrobial, antitumor, and anti-inflammatory properties, 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol and its derivatives could potentially be used in the development of new drugs . Further research is needed to fully understand the potential of this compound in drug development.

Safety and Hazards

properties

IUPAC Name |

5,7-dichloro-2,1,3-benzothiadiazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDCZIZWPKHDHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308216 |

Source

|

| Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16407-86-6 |

Source

|

| Record name | NSC202719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)